N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O3/c20-14-6-5-12(7-15(14)21)19(24)22-10-13-9-18(26-23-13)17-8-11-3-1-2-4-16(11)25-17/h1-9H,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZYLLXYCVWVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and isoxazole intermediates, followed by their coupling and subsequent functionalization to introduce the difluorobenzamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and isoxazole derivatives, such as:
- Benzofuran-2-carboxamide
- Isoxazole-3-carboxamide
- 3,4-Difluorobenzamide
Uniqueness
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzofuran and isoxazole rings, along with the difluorobenzamide group, makes it distinct from other similar compounds and potentially more versatile in its applications.
Biological Activity
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure and Properties
This compound features a unique combination of:
- Benzofuran moiety
- Isoxazole ring
- Difluorobenzamide unit
The molecular formula is , with a molecular weight of 354.3 g/mol .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- Colon cancer
- Breast cancer
- Lung cancer
The compound's mechanism of action is primarily attributed to the inhibition of histone deacetylases (HDACs), which are crucial for regulating gene expression and cell proliferation. This inhibition can lead to the reactivation of silenced tumor suppressor genes, promoting apoptosis in cancer cells .
The biological activity of this compound is linked to several mechanisms:
- HDAC Inhibition : Disruption of HDAC activity leads to increased acetylation of histones, affecting chromatin structure and gene expression.
- Cell Cycle Arrest : Induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : Promotes programmed cell death through intrinsic pathways.
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxic effects on colon cancer cell lines with an IC50 value indicating effective concentration for 50% inhibition. |
| Study 2 | Showed that the compound significantly inhibited tumor growth in xenograft models, suggesting potential for in vivo applications. |
| Study 3 | Investigated the compound’s interaction with various biological targets, highlighting its selectivity towards HDACs over other enzymes. |
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Benzofuran derivative | Moderate anticancer activity; less selective for HDACs |
| Compound B | Isoxazole derivative | High antibacterial activity but lower anticancer efficacy |
| N-(5-(benzofuran-2-yl)-isoxazolyl)methyl 3,4-difluorobenzamide | Unique combination | High cytotoxicity against multiple cancer types; selective HDAC inhibitor |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide, and how can purity be validated?
- Methodology : The compound can be synthesized via condensation reactions between benzofuran-isoxazole intermediates and fluorinated benzoyl chlorides. For example, analogous compounds (e.g., thiazole-amide derivatives) were prepared by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine, followed by purification via chromatography and recrystallization .
- Validation : Purity should be confirmed using HPLC (>95%) and spectral techniques (¹H/¹³C NMR, IR). Crystallographic refinement via SHELX software (e.g., SHELXL) ensures structural accuracy .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX programs is standard. For related benzamide-thiazole derivatives, hydrogen bonds (N–H⋯N, C–H⋯F/O) and π-π stacking were critical for crystal stabilization . Refinement parameters (R factor < 0.05) and H-atom placement via riding models ensure reliability .
Advanced Research Questions
Q. How can researchers optimize the biological activity of benzofuran-isoxazole hybrids, and what substituent effects are critical?
- Methodology : Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -F, -Cl) on the benzamide moiety enhance bioactivity. For example, fluorinated benzamides in anti-tumor agents showed improved potency due to increased membrane permeability .
- Experimental Design : Synthesize derivatives with varied substituents (e.g., -CF₃, -OCH₃) and screen against target assays (e.g., kinase inhibition, cytotoxicity). Compare IC₅₀ values to identify optimal groups .
Q. What contradictions exist in reported biological data for structurally similar compounds, and how can they be resolved?
- Case Study : Benzofuran-pyrazole hybrids exhibit antimicrobial (MIC: 2–8 µg/mL) and anti-tumor (IC₅₀: 0.69–5 µM) activities, but results vary with substituents . For example, 3,4-difluoro substitution enhances kinase inhibition (MEK IC₅₀: 0.69 µM) but reduces solubility .
- Resolution : Use standardized assays (e.g., MTT for cytotoxicity) and control variables (e.g., solvent, cell lines). Molecular docking can rationalize discrepancies by correlating substituent effects with target binding .
Q. What challenges arise in scaling up the synthesis of this compound, and how can reaction yields be improved?
- Challenges : Low yields (<50%) in multi-step syntheses (e.g., isoxazole ring formation) and purification bottlenecks (e.g., chromatography).
- Optimization : Use microwave-assisted synthesis to accelerate reaction times . Replace column chromatography with recrystallization or solvent extraction for cost-effective scale-up .
Key Considerations for Researchers
- Spectral Characterization : Always cross-validate NMR/IR data with computational tools (e.g., Gaussian) to confirm regiochemistry .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and report solvent effects (e.g., DMSO toxicity limits) .
- Data Reproducibility : Publish detailed synthetic protocols (molar ratios, reaction times) to address variability in yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
